molecular formula C14H18 B1362265 1-Ethynyl-4-hexylbenzene CAS No. 79887-11-9

1-Ethynyl-4-hexylbenzene

Cat. No. B1362265
CAS RN: 79887-11-9
M. Wt: 186.29 g/mol
InChI Key: NFPDFDTYANKKIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethynyl-4-hexylbenzene is an organic compound with the molecular formula C14H18 . It is a derivative of benzene and belongs to the class of organic compounds known as alkylbenzenes .


Molecular Structure Analysis

The molecular structure of 1-Ethynyl-4-hexylbenzene consists of a benzene ring substituted with an ethynyl group at one position and a hexyl group at the fourth position . The average molecular mass is 186.293 Da .


Physical And Chemical Properties Analysis

1-Ethynyl-4-hexylbenzene has a molecular weight of 186.29 g/mol . It has a complexity of 176 and a monoisotopic mass of 186.140850574 g

Mechanism of Action

The mechanism of action of 1-Ethynyl-4-hexylbenzene is not specified in the available resources. As a chemical compound, its effects and interactions would depend on the specific context of its use .

properties

IUPAC Name

1-ethynyl-4-hexylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-3-5-6-7-8-14-11-9-13(4-2)10-12-14/h2,9-12H,3,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPDFDTYANKKIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379401
Record name 1-Ethynyl-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Ethynyl-4-hexylbenzene

CAS RN

79887-11-9
Record name 1-Ethynyl-4-hexylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379401
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethynyl-4-hexylbenzene
Reactant of Route 2
1-Ethynyl-4-hexylbenzene
Reactant of Route 3
Reactant of Route 3
1-Ethynyl-4-hexylbenzene
Reactant of Route 4
Reactant of Route 4
1-Ethynyl-4-hexylbenzene
Reactant of Route 5
Reactant of Route 5
1-Ethynyl-4-hexylbenzene
Reactant of Route 6
Reactant of Route 6
1-Ethynyl-4-hexylbenzene

Q & A

Q1: How does the position of 1-Ethynyl-4-hexylbenzene substitution on the anthracene ring affect the material properties?

A: Research has shown that the position of 1-Ethynyl-4-hexylbenzene substitution on the anthracene core significantly influences the intermolecular interactions and consequently, the optical and electronic properties of the resulting material. For example, when substituted at the 9,10-positions of the anthracene ring, it enhances J-aggregated intermolecular interactions, leading to a lower bandgap energy and more compact film morphology [, , ]. This results in enhanced hole mobility, making it more suitable for applications in organic thin-film transistors (OTFTs) [].

Q2: What is the significance of the optical properties observed in these anthracene derivatives containing 1-Ethynyl-4-hexylbenzene?

A: The anthracene derivatives synthesized with 1-Ethynyl-4-hexylbenzene exhibit distinct optical properties, characterized by specific absorption and emission profiles [, ]. The observed symmetric structures in their transmittance and photoluminescence (PL) spectra, with peaks exhibiting similar vibrational energy levels for both the ground and excited states, provide valuable insights into the electronic transitions within these molecules [, ]. These findings are crucial for understanding their potential applications in optoelectronic devices.

Q3: Beyond OTFTs, what other applications can benefit from the incorporation of 1-Ethynyl-4-hexylbenzene into conjugated systems?

A: 1-Ethynyl-4-hexylbenzene's versatility extends beyond its use in anthracene-based semiconductors. It serves as a valuable monomer in multicomponent polymerization reactions []. For instance, it can be used to synthesize fused heterocyclic polymers containing imidazo[2,1-b]thiazole units []. These polymers exhibit promising properties like good solubility, thermal stability, and low band gaps, making them attractive for various applications in organic electronics and photonics.

Q4: Are there any computational studies conducted on these anthracene derivatives containing 1-Ethynyl-4-hexylbenzene?

A: Yes, density functional theory (DFT) calculations have been employed to investigate the electronic structure of these anthracene derivatives []. These calculations provide theoretical estimates of the band gap energies, which can be compared with experimental data obtained from techniques like spectroscopic ellipsometry []. Such comparisons are essential for validating the accuracy of computational models and understanding the relationship between molecular structure and material properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.